molecular formula C25H30O3 B14631584 undec-10-enyl 4-benzoylbenzoate CAS No. 55906-02-0

undec-10-enyl 4-benzoylbenzoate

Cat. No.: B14631584
CAS No.: 55906-02-0
M. Wt: 378.5 g/mol
InChI Key: LRXDLMRQNQISDD-UHFFFAOYSA-N
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Description

Undec-10-enyl 4-benzoylbenzoate is an ester derivative of 4-benzoylbenzoic acid, featuring an unsaturated aliphatic chain (undec-10-enyl group) esterified to the aromatic carboxylic acid moiety. Its structure combines a long-chain unsaturated alkyl group with a benzoyl-substituted aromatic ring, making it distinct in both reactivity and application. This compound is primarily utilized in polymer chemistry, particularly in the synthesis of biobased aliphatic polyesters via acyclic diene metathesis (ADMET) polymerization. Research demonstrates its role in producing polymers with superior tensile strength and elongation at break compared to conventional polyolefins like HDPE and LDPE . Additionally, polyesters derived from this compound exhibit chemical recyclability, as they can be depolymerized into monomers using catalytic transesterification, aligning with circular economy principles .

Properties

CAS No.

55906-02-0

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

undec-10-enyl 4-benzoylbenzoate

InChI

InChI=1S/C25H30O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2

InChI Key

LRXDLMRQNQISDD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-enyl 4-benzoylbenzoate typically involves the esterification of undec-10-enol with 4-benzoylbenzoic acid. One common method involves the reaction of undec-10-enol with 4-benzoylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group in the benzoylbenzoate moiety can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Undec-10-enyl 4-benzoylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of undec-10-enyl 4-benzoylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The undec-10-enyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties Applications
This compound ~C25H28O3* ~376.5 Aromatic (benzoyl), unsaturated aliphatic High tensile strength, thermal stability, recyclable Biobased polymers, functional materials
10-Undecen-1-yl 4-Hydroxybenzoate C18H26O3 290.4 Hydroxyl group, unsaturated aliphatic High lipophilicity (XLogP3 = 6.5), moderate solubility in polar solvents Intermediate in organic synthesis
Ethyl 10-Undecenoate C13H24O2 212.33 Aliphatic (ethyl), unsaturated aliphatic Low viscosity, soluble in ethanol Food additives, fragrances
Methyl Benzoate C8H8O2 136.15 Aliphatic (methyl) Volatile, fruity odor Flavoring agents, plasticizers

*Estimated based on structural analogs; exact formula requires further validation.

Solubility and Reactivity

The benzoyl group in this compound enhances UV absorption and reduces polarity compared to hydroxyl-substituted analogs like 10-undecen-1-yl 4-hydroxybenzoate. This difference is reflected in their solubility profiles:

  • This compound: Soluble in non-polar solvents (e.g., toluene, chloroform).
  • 10-Undecen-1-yl 4-hydroxybenzoate: Partially soluble in polar solvents (e.g., methanol) due to hydrogen bonding .

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